molecular formula C27H45N3O3 B162533 Turosteride CAS No. 137099-09-3

Turosteride

Katalognummer: B162533
CAS-Nummer: 137099-09-3
Molekulargewicht: 459.7 g/mol
InChI-Schlüssel: WMPQMBUXZHMEFZ-YJPJVVPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Turosteride (chemical formula: C₂₇H₄₅N₃O₃) is a synthetic 4-azasteroid and a selective inhibitor of 5α-reductase type 2 (5α-R2), an enzyme responsible for converting testosterone to dihydrotestosterone (DHT) . It was initially developed for treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. Unlike non-selective 5α-reductase inhibitors, this compound specifically targets the 5α-R2 isoform, minimizing off-target effects on other steroidogenic enzymes or receptors . Preclinical studies demonstrate its ability to reduce prostatic DHT levels without altering serum testosterone concentrations, a key advantage over earlier inhibitors .

Vorbereitungsmethoden

The synthesis of Turosteride involves several steps:

Analyse Chemischer Reaktionen

Turosterid durchläuft verschiedene Arten chemischer Reaktionen:

    Oxidation: Turosterid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

    Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

    Substitution: Turosterid kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemical research, turosteride serves as a model compound for studying the inhibition mechanisms of 5-alpha-reductase. Its selectivity profile allows researchers to investigate the biochemical pathways influenced by androgen levels and their implications in various diseases .

Biology

This compound is utilized in biological studies to explore the role of 5-alpha-reductase in physiological processes. It has been shown to significantly reduce DHT levels without affecting testosterone levels, which is a notable distinction from other inhibitors like finasteride . This characteristic suggests potential benefits in managing conditions associated with elevated DHT levels.

Medicine

This compound's therapeutic potential has been evaluated in several medical contexts:

  • Benign Prostatic Hyperplasia (BPH) : Clinical studies indicate that this compound effectively reduces prostate size and alleviates symptoms associated with BPH .
  • Prostate Cancer : Research using the Dunning R3327 rat model demonstrated that this compound inhibited tumor growth significantly at higher doses (200 mg/kg/day), although it did not affect tumor incidence . The compound's ability to reduce tumor growth without altering serum testosterone levels presents an intriguing avenue for prostate cancer treatment.
  • Acne and Hair Loss : Similar to other 5-alpha-reductase inhibitors, this compound may have applications in treating acne and hair loss due to its mechanism of reducing DHT levels .

Study 1: Tumor Growth Inhibition

In a study involving Dunning R3327 rats, this compound was administered at varying doses to assess its impact on established tumors. Results indicated a significant reduction in tumor growth by approximately 45% at a dosage of 200 mg/kg/day compared to controls .

Study 2: Hormonal Effects

A hormonal study on adult male rats showed that this compound reduced ventral prostate weight significantly while maintaining stable testosterone levels. The compound caused up to a 78% reduction in intraprostatic DHT content without affecting serum testosterone or luteinizing hormone levels .

Wirkmechanismus

Turosteride exerts its effects by selectively inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, this compound reduces the levels of DHT, leading to decreased androgenic activity . This mechanism is particularly useful in conditions like benign prostatic hyperplasia, where excessive DHT levels contribute to disease progression .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Classifications

Turosteride belongs to the 4-azasteroid class, characterized by a nitrogen atom at position 4 of the steroid backbone. This structural class includes finasteride and dutasteride but excludes epristeride, a non-azasteroid . Key structural comparisons:

Compound Core Structure Key Modifications
This compound 4-azasteroid 17β-carbonyl-1,3-diisopropylurea moiety
Finasteride 4-azasteroid 17β-(N-tert-butylcarbamoyl) group
Dutasteride 4-azasteroid Dual 5α-R1/R2 inhibition via fused rings
Epristeride Δ¹⁶-unsaturated steroid Non-azasteroid with conjugated double bonds

Enzyme Selectivity and Potency

This compound exhibits high selectivity for 5α-R2, with minimal activity against 5α-R1 or other steroidogenic enzymes (e.g., aromatase, 3β-HSD-I) . Comparative inhibitory concentrations (IC₅₀) are summarized below:

Compound 5α-R2 IC₅₀ (nM) 5α-R1 IC₅₀ (nM) Selectivity
This compound 55–154 >100,000 R2-selective
Finasteride 69 360 R2-selective
Dutasteride ~52* ~3.5* Dual inhibitor
4-MA 32 32 Non-selective

Note: Dutasteride’s IC₅₀ values are inferred from its classification as a dual inhibitor . This compound’s variable IC₅₀ values (55–154 nM) likely reflect differences in assay conditions or enzyme sources.

In Vivo Efficacy

In the Dunning R3327 rat prostate cancer model, this compound (200 mg/kg/day) reduced tumor growth by 45% and ventral prostate weight by 60%, comparable to flutamide (70% reduction) but less potent than leuprolide (77%) or castration (85%) .

Receptor Binding and Side Effects

This compound shows negligible binding to androgen (AR), estrogen, progesterone, or glucocorticoid receptors (RBA <0.01% for AR) . This contrasts with 4-MA, which binds weakly to AR (RBA 0.1%) and inhibits 3β-HSD-I, increasing risks of hormonal imbalances . Finasteride’s sexual side effects (e.g., erectile dysfunction) are well-documented , whereas this compound’s receptor selectivity may mitigate such risks.

Key Advantages of this compound

Selectivity : Superior 5α-R2 specificity reduces off-target enzyme inhibition .

Hormonal Stability : Suppresses prostatic DHT without altering serum testosterone .

Safety Profile: No detectable AR binding, minimizing androgen-related adverse effects .

Biologische Aktivität

Turosteride, a selective inhibitor of the enzyme 5α-reductase, has been the subject of various studies focusing on its biological activity, particularly in the context of prostate health. This compound was investigated by GlaxoSmithKline for potential therapeutic applications in benign prostatic hyperplasia (BPH) but was never marketed. This article reviews its biological effects, mechanisms of action, and relevant research findings.

This compound primarily acts by inhibiting the conversion of testosterone (T) to 5α-dihydrotestosterone (DHT), a potent androgen associated with prostate growth and development. It exhibits selectivity for the type II isoform of 5α-reductase, showing approximately a 15-fold preference over the type I isoform. This selectivity is significant as it may reduce side effects commonly associated with non-selective inhibitors like finasteride.

Inhibition of Prostate Growth

Research indicates that this compound effectively inhibits prostate size and retards tumor growth in animal models. A study involving adult male rats demonstrated that oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in:

  • Reduction in Ventral Prostate Weight :
    • 10% reduction at 3 mg/kg
    • 33% reduction at 10 mg/kg
    • 42% reduction at 30 mg/kg
  • Decrease in Intraprostatic DHT Levels :
    • 61% reduction at 3 mg/kg
    • 74% reduction at 10 mg/kg
    • 78% reduction at 30 mg/kg

Interestingly, serum testosterone levels remained unchanged across all doses, indicating a unique profile compared to other inhibitors which typically cause an increase in testosterone due to feedback mechanisms .

Hormonal Effects

In a controlled study, this compound caused a notable decrease in serum DHT levels by approximately 40% , although this change did not reach statistical significance. No significant alterations were noted in serum luteinizing hormone or prolactin levels, suggesting that this compound's action is primarily localized to the prostate without systemic endocrine disruption .

Comparative Analysis with Other Inhibitors

Parameter This compound Finasteride Dutasteride
SelectivityType II (15-fold)Type IIType I & II
Prostate Weight ReductionSignificantSignificantSignificant
Serum T Levels ChangeNo changeIncreaseIncrease
Serum DHT Reduction~40%~70%>90%

This compound's unique profile—particularly its ability to decrease DHT without increasing testosterone—positions it as a potentially advantageous alternative to existing treatments for BPH and related conditions .

Case Studies and Clinical Implications

While this compound has shown promising results in animal studies, clinical data on human subjects remains limited. The Prostate Cancer Prevention Trial (PCPT) highlighted concerns regarding the use of other 5α-reductase inhibitors like finasteride due to an increased incidence of high-grade prostate cancers among treated individuals. These findings underscore the necessity for further clinical trials to establish this compound's safety profile and efficacy in humans .

Q & A

Basic Research Questions

Q. What are the established methodologies for characterizing Turosteride’s biochemical properties in preclinical studies?

  • Methodological Answer : this compound’s biochemical characterization should follow standardized protocols for solubility, stability, and receptor binding assays. For solubility, use high-performance liquid chromatography (HPLC) under varying pH conditions (e.g., 1.2–7.4) to simulate physiological environments. Stability studies require controlled temperature (4°C, 25°C, 37°C) and humidity (40–75% RH) conditions over 24–72 hours, analyzed via mass spectrometry (MS) . Receptor binding assays should employ competitive displacement studies with radiolabeled ligands (e.g., [³H]-testosterone) to quantify affinity (Kd) and selectivity .
  • Data Presentation : Include tables comparing HPLC retention times under different pH conditions or binding affinity values across receptor subtypes.

Q. How are in vivo models optimized to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models (rats/mice) for preliminary PK/PD studies. Administer this compound via oral gavage or intravenous injection, with blood sampling at 0, 1, 2, 4, 8, 12, 24-hour intervals. Analyze plasma concentrations using LC-MS/MS. For toxicity, conduct acute (14-day) and subchronic (90-day) studies, monitoring organ weight changes (liver, kidneys) and serum biomarkers (ALT, creatinine) .
  • Pitfalls : Ensure animal cohorts are age- and weight-matched to reduce variability. Use power analysis to determine sample size (n ≥ 6/group) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in androgen-dependent vs. androgen-independent pathways be resolved?

  • Methodological Answer : Address contradictions by:

Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., LNCaP vs. PC-3) to identify context-dependent effects.

Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate pathway-specific contributions (e.g., AR vs. SRC-1 coactivator pathways).

Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., assay sensitivity, cell culture conditions) .

  • Data Presentation : Create heatmaps showing efficacy variance across models or forest plots for meta-analysis results.

Q. What strategies improve reproducibility in this compound’s synthesis and purity validation?

  • Methodological Answer :

Synthesis : Follow ICH Q11 guidelines, documenting critical process parameters (CPPs) like reaction temperature (±2°C) and catalyst ratios.

Purity Validation : Use orthogonal methods: NMR (¹H/¹³C) for structural confirmation, HPLC-DAD for impurity profiling (>98% purity), and XRPD for polymorph identification .

Data Sharing : Publish raw spectra/chromatograms in supplementary materials with metadata (e.g., instrument settings) .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) elucidate this compound’s off-target effects?

  • Methodological Answer :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells (p < 0.05, FDR-adjusted) to identify differentially expressed genes (e.g., AR, PSA).

Proteomics : Use tandem mass tagging (TMT) to quantify protein abundance changes, focusing on pathways like apoptosis (e.g., Bcl-2, caspase-3).

Integration : Apply bioinformatics tools (e.g., STRING, KEGG) to map interactions and validate findings with qRT-PCR/Western blot .

Q. Methodological Challenges

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?

  • Answer : Use non-parametric models (e.g., sigmoidal Emax) for EC₅₀ calculations. For skewed data, apply Box-Cox transformations. Validate models via Akaike Information Criterion (AIC) to avoid overfitting .

Q. How should researchers design questionnaires to assess this compound’s clinical tolerability in early-phase trials?

  • Answer :

Question Types : Use Likert scales (1–5) for subjective symptoms (e.g., fatigue, dizziness) and open-ended questions for unexpected adverse events.

Validation : Pilot-test the questionnaire with 10–15 participants to assess clarity and reliability (Cronbach’s α > 0.7) .

Q. Data Presentation Standards

Q. What are the best practices for tabulating conflicting in vitro and in vivo efficacy data?

  • Answer :

  • Table Design : Include columns for model type (e.g., cell line/animal strain), endpoint (e.g., tumor volume, IC₅₀), and statistical significance (p-values). Highlight discrepancies with footnotes citing methodological differences (e.g., dosing frequency) .
  • Example Table :
Model TypeEndpointEfficacy (Mean ± SD)p-valueReference
LNCaP (in vitro)IC₅₀ (nM)12.3 ± 1.2<0.01
Xenograft (in vivo)Tumor Volume (mm³)450 ± 500.06

Q. Ethical and Interdisciplinary Considerations

Q. How can researchers balance innovation and ethical constraints when exploring this compound’s novel applications?

  • Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For high-risk studies (e.g., teratogenicity), consult institutional review boards (IRBs) and use computational models (e.g., molecular docking) before in vivo testing .

Q. What interdisciplinary collaborations enhance this compound’s translational potential?

  • Answer : Partner with bioinformaticians for pathway analysis, material scientists for drug delivery optimization (e.g., nanoparticles), and clinicians for trial design insights .

Eigenschaften

CAS-Nummer

137099-09-3

Molekularformel

C27H45N3O3

Molekulargewicht

459.7 g/mol

IUPAC-Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1

InChI-Schlüssel

WMPQMBUXZHMEFZ-YJPJVVPASA-N

SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Isomerische SMILES

CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C

Kanonische SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Synonyme

1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea
FCE 26073
FCE-26073
turosteride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.